Squalene

説明

特性

IUPAC Name |

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNTYWPHWGJRM-AAJYLUCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026044 |

Source

|

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

545 °F at 25 mmHg (NTP, 1992), 421.3 °C |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C - closed cup |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil; crystals from ether/methanol (-5 °C) | |

CAS No. |

111-02-4, 7683-64-9, 11051-27-7 |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supraene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWM220FJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-103 °F (NTP, 1992), -4.8 °C, -75 °C |

Source

|

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Discovery of Squalene in Marine Organisms: A Technical Chronicle

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery of squalene in marine organisms. It details the seminal experiments, presents key quantitative data, and outlines the evolution of analytical methodologies, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and natural product chemistry.

The Pioneering Discovery: Dr. Mitsumaru Tsujimoto and Shark Liver Oil

The history of squalene begins in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto, a researcher specializing in oleochemistry.[1] In 1906, while investigating the liver oil of deep-sea sharks from the family Squalidae, he isolated a unique, highly unsaturated hydrocarbon from the oil's unsaponifiable fraction.[2][3] This substance was unlike the glycerides that constitute the bulk of the oil.

A decade later, in 1916, Tsujimoto successfully purified this hydrocarbon through fractional vacuum distillation.[2][4] He determined its chemical formula to be C₃₀H₅₀ and named it "squalene" in honor of the shark family (Squalidae) from which it was sourced. This marked the first identification of a hydrocarbon in animal tissue. Tsujimoto's initial studies revealed that this compound was abundant in the livers of certain deep-sea sharks, which use the low-density lipid to maintain neutral buoyancy in deep waters.

Structural Elucidation and Biosynthetic Significance

Following its discovery, the precise molecular structure of squalene remained to be determined. In 1929, British chemist Sir Isidor Morris Heilbron and his colleagues successfully elucidated its structure, identifying it as a linear triterpene consisting of six isoprene units.

The next major breakthrough came in 1953, when Konrad Bloch and Robert G. Langdon demonstrated that squalene is a critical intermediate in the biosynthesis of cholesterol. Their groundbreaking experiments using carbon-14 labeling traced the metabolic pathway from acetate to squalene and ultimately to cholesterol in rat livers. This discovery was a cornerstone of metabolic biochemistry and contributed to Bloch receiving the Nobel Prize in Physiology or Medicine in 1964. It fundamentally linked the hydrocarbon found in sharks to a vital biochemical pathway in virtually all animals, including humans.

Quantitative Analysis of Squalene in Marine Sources

The concentration of squalene in shark liver oil is highly variable and species-dependent. Deep-sea sharks, living at depths where pressure is immense, possess particularly large, oil-rich livers that can account for up to 25% of their body weight, with squalene being a primary component of this oil.

| Shark Species | Squalene Content in Liver Oil (% w/w) | Reference(s) |

| Centrophorus squamosus | 79.6% | |

| Centrophorus moluccensis (Smallfin gulper shark) | 95.1% (of identified compounds) | |

| Various Deep-Sea Dogfish Species | Up to 90% | |

| Australian Commercial Dogfish Species | ~50% |

Further research has shown that while the liver is the primary storage organ, squalene is distributed throughout the shark's body in significant concentrations.

| Organ of Centrophorus squamosus | Squalene Content (% w/w ± SD) | Reference(s) |

| Liver | 70.60 ± 0.81 | |

| Stomach | 52.45 ± 0.64 | |

| Pancreas | 45.64 ± 10.59 | |

| Heart | 42.98 ± 7.30 | |

| Spleen | 30.06 ± 16.10 | |

| Kidneys | 5.30 ± 4.55 |

Key Experimental Protocols

Protocol: Initial Isolation of Squalene (Tsujimoto, c. 1906-1916)

This protocol is a reconstruction based on the described methods of separating the unsaponifiable fraction of fish oils common in the early 20th century.

-

Saponification:

-

Shark liver oil was heated under reflux with an ethanolic solution of a strong alkali, such as potassium hydroxide (KOH). This process converts the fatty acid esters (triglycerides) into glycerol and soap (potassium salts of fatty acids).

-

The reaction mixture was heated until the saponification process was complete, indicated by the absence of oil globules.

-

-

Extraction of Unsaponifiable Matter:

-

Water was added to the cooled reaction mixture to dissolve the soap and glycerol.

-

This aqueous-ethanolic soap solution was then transferred to a separatory funnel.

-

The unsaponifiable matter, including squalene, was extracted by repeated washing with a non-polar solvent, such as diethyl ether. The non-polar squalene preferentially dissolves in the ether layer.

-

The ether layers were combined, washed with water to remove any remaining soap, and dried over an anhydrous salt (e.g., sodium sulfate).

-

-

Purification:

-

The diethyl ether was removed by distillation, leaving a crude mixture of unsaponifiable lipids.

-

This crude extract was then subjected to fractional vacuum distillation . By heating the mixture under reduced pressure, components could be separated based on their boiling points. Squalene, having a distinct boiling point, was collected as a purified fraction.

-

Protocol: Tracing the Biosynthesis of Squalene from Acetate (Langdon & Bloch, 1953)

This protocol describes the seminal radiolabeling experiment that established squalene as a cholesterol precursor.

-

Preparation of Labeled Precursor: Sodium acetate with its carboxyl carbon labeled with the radioactive isotope Carbon-14 (¹⁴C-acetate) was prepared and administered to the animal model.

-

In Vivo Experiment:

-

Laboratory rats were used as the animal model.

-

The ¹⁴C-acetate was administered to the rats, typically via intraperitoneal injection or through their diet.

-

After a set period (e.g., 30 minutes to several hours), the rats were euthanized, and their livers were promptly excised and homogenized.

-

-

Isolation of Lipids:

-

The liver homogenate was saponified using a strong alkali (KOH) to break down fats and proteins.

-

A known amount of non-radioactive ("carrier") squalene and cholesterol was added to the mixture to aid in the isolation and subsequent quantification of the radiolabeled molecules.

-

The unsaponifiable fraction was extracted with a non-polar solvent (e.g., petroleum ether or diethyl ether).

-

-

Separation and Purification:

-

Cholesterol was precipitated from the extract as the digitonide derivative, a common method for its specific isolation.

-

Squalene was isolated from the remaining extract, often by forming a hexachloride derivative by treating the extract with acetone saturated with dry HCl at low temperatures.

-

Both the cholesterol and squalene derivatives were purified through recrystallization.

-

-

Radioactivity Measurement:

-

The purified squalene and cholesterol samples were analyzed for radioactivity using a scintillation counter or a similar device.

-

The detection of significant radioactivity in both the squalene and cholesterol fractions confirmed that the carbon atoms from acetate were incorporated into squalene, which was subsequently converted into cholesterol.

-

Visualizing the Discovery Pathway

The logical flow from the initial observation in a marine organism to the elucidation of a fundamental biochemical pathway is a classic example of scientific discovery.

Caption: Workflow of the historical discovery of squalene.

Conclusion

The journey of squalene, from its initial discovery as a peculiar hydrocarbon in shark liver oil to its identification as a linchpin in cholesterol metabolism, highlights a remarkable path of scientific inquiry. The foundational work of pioneers like Tsujimoto, Heilbron, and Bloch not only characterized a novel marine natural product but also unveiled a fundamental process of life. Today, squalene sourced from marine and, increasingly, sustainable plant-based alternatives, continues to be a compound of significant interest in the cosmetic, nutraceutical, and pharmaceutical industries, particularly as a component in vaccine adjuvants. This enduring relevance underscores the importance of continued exploration of the marine biome for novel chemical entities and biochemical insights.

References

An In-depth Technical Guide on the Core Chemical Properties of Squalene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C30H50) is a naturally occurring triterpene and a key biochemical precursor to the entire family of steroids.[1] Originally isolated from shark liver oil, from which its name is derived (Squalus is a genus of sharks), squalene is also found in a variety of plant sources, including olive oil, amaranth seed, and wheat germ, as well as in human sebum where it functions in lubrication and protection.[1][2] Its role as an intermediate in the biosynthesis of cholesterol and other sterols in animals, plants, and fungi makes it a molecule of significant interest in biochemistry and medicine.[3][4] This guide provides a detailed overview of the fundamental chemical properties of squalene, experimental methodologies for its characterization, and relevant biochemical pathways.

Core Chemical and Physical Properties

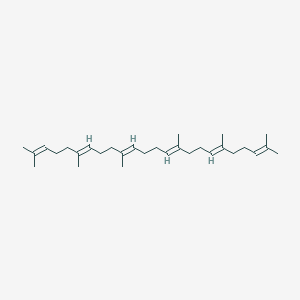

Squalene is a colorless, oily liquid, though impure samples may appear yellowish. It is characterized by its six non-conjugated double bonds, all in the trans configuration, which make it susceptible to oxidation. This reactivity is a key aspect of its biological function and a consideration in its handling and storage.

Table 1: General and Physical Properties of Squalene

| Property | Value | References |

| Molecular Formula | C30H50 | |

| Molecular Weight | 410.72 g/mol | |

| Appearance | Colorless to slightly yellow oily liquid | |

| Odor | Faint, agreeable odor | |

| Density | 0.858 g/mL at 25 °C | |

| Melting Point | -75 °C | |

| Boiling Point | 285 °C at 25 mmHg (3.3 kPa) | |

| Refractive Index | n20/D 1.494 |

Table 2: Solubility of Squalene

| Solvent | Solubility | References |

| Water | Insoluble | |

| Ethanol | Miscible, Sparingly soluble | |

| Acetone | Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Carbon Tetrachloride | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Miscible | |

| Dimethylformamide (DMF) | Miscible | |

| Petroleum Ether | Soluble | |

| Benzene | Soluble | |

| Glacial Acetic Acid | Sparingly soluble |

Chemical Reactivity and Stability

Squalene is an unsaturated hydrocarbon that readily undergoes oxidation, especially when exposed to air, light, or heat. This process can lead to the formation of various oxidation products and cause the oil to become viscous. It is incompatible with strong oxidizing agents. Due to its antioxidant properties, squalene can act as a quencher of singlet oxygen, which helps protect the skin from lipid peroxidation caused by UV radiation. In contrast, its fully hydrogenated derivative, squalane (C30H62), is a saturated molecule and therefore not susceptible to auto-oxidation, making it more stable for use in cosmetics.

Biochemical Significance: The Squalene Biosynthesis Pathway

Squalene is a central intermediate in the biosynthesis of sterols and hopanoids. In eukaryotes, this occurs via the mevalonate (MVA) pathway. The synthesis of squalene is a critical regulatory point in cholesterol production. The process begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce farnesyl pyrophosphate (FPP). Squalene synthase then catalyzes the head-to-head condensation of two FPP molecules to form squalene. This is the first committed step in the formation of sterols. Subsequently, squalene is oxidized by squalene epoxidase (also known as squalene monooxygenase) to form 2,3-oxidosqualene, which then undergoes cyclization to produce lanosterol, the precursor to cholesterol and other steroids in animals.

Experimental Protocols for Squalene Characterization

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the determination of squalene in various matrices, such as olive oil and biological fluids.

-

Sample Preparation (from Olive Oil):

-

An internal standard (e.g., 5α-cholestane) is added to a known quantity of the oil sample.

-

The sample is saponified using an alcoholic potassium hydroxide solution to break down triglycerides and release the unsaponifiable fraction, which contains squalene.

-

The unsaponifiable matter is extracted with a non-polar solvent like n-hexane or diethyl ether.

-

The solvent is evaporated, and the residue is redissolved in a suitable solvent for GC injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of components. For example, start at 150°C, ramp at 40°C/min to 250°C, then ramp at 5°C/min to 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or single-ion monitoring (SIM) for higher sensitivity and specificity.

-

Quantification: The concentration of squalene is determined by comparing the peak area of a characteristic squalene ion (e.g., m/z 137) to that of the internal standard.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of squalene and for its quantification without the need for derivatization.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A known mass of the sample (e.g., olive oil) is dissolved in a deuterated solvent (e.g., CDCl₃). An internal standard can be added for quantification.

-

Acquisition: The spectrum is acquired on an NMR spectrometer. For quantitative analysis, specific pulse sequences are used to ensure accurate signal integration (e.g., inverse gated decoupling with a sufficient relaxation delay).

-

Spectral Data: The ¹³C NMR spectrum of squalene shows distinct resonances for its different carbon atoms. Key chemical shifts include those for quaternary carbons (~131-135 ppm), ethylenic methines (~124 ppm), allylic methylenes (~26-40 ppm), and methyl groups (~16-26 ppm).

-

Table 3: Characteristic ¹³C NMR Chemical Shifts for Squalene

| Carbon Type | Chemical Shift (ppm) | Reference |

| Quaternary Carbons | 135.11, 134.90, 131.26 | |

| Ethylenic Methines | 124.42, 124.32, 124.28 | |

| Allylic Methylenes | 39.77, 39.74, 28.29, 26.78, 26.67 | |

| Methyl Groups | 25.71, 17.69, 16.05, 16.01 |

-

¹H NMR Spectroscopy:

-

Provides complementary information, showing signals for olefinic protons (~5.1 ppm), methylene protons (~2.0 ppm), and methyl protons (~1.6-1.7 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in squalene.

-

Methodology: A small amount of the neat oil is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FT-IR spectrometer.

-

Characteristic Absorptions: The spectrum will show characteristic peaks for C-H stretching of alkanes and alkenes, and C=C stretching of the double bonds.

Conclusion

Squalene is a fundamentally important molecule in sterol biochemistry with a unique set of chemical and physical properties. Its unsaturated nature dictates its reactivity and biological function as an antioxidant, while also presenting challenges for its stability. The analytical techniques outlined in this guide, particularly GC-MS and NMR spectroscopy, provide robust methods for the quantification and structural characterization of squalene, which are essential for quality control in its various applications and for advancing research in drug development and human health.

References

An In-depth Technical Guide to the Squalene Biosynthesis Pathway in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the squalene biosynthesis pathway in the model organism Saccharomyces cerevisiae. Squalene, a triterpenoid hydrocarbon, is a vital precursor for the synthesis of all sterols, including ergosterol in yeast and cholesterol in mammals. The increasing demand for squalene in the pharmaceutical, cosmetic, and nutraceutical industries has driven extensive research into optimizing its production in microbial systems. This document details the core biochemical reactions, enzymatic players, quantitative data, and relevant experimental protocols to facilitate further research and development in this field.

The Squalene Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of squalene in Saccharomyces cerevisiae originates from acetyl-CoA and proceeds through the mevalonate (MVA) pathway. This highly conserved pathway can be conceptually divided into three main stages: the formation of the C6 intermediate mevalonate, the synthesis of the C5 isoprene units, and finally, the condensation of these units to form the C30 squalene molecule.

Stage 1: Formation of Mevalonate from Acetyl-CoA

The initial steps of the pathway occur in the cytoplasm and involve the sequential action of three key enzymes to convert three molecules of acetyl-CoA into one molecule of mevalonate.

-

Acetoacetyl-CoA Thiolase (Erg10): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

HMG-CoA Synthase (Erg13): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Reductase (Hmg1 and Hmg2): HMG-CoA is reduced to mevalonate in an NADPH-dependent reaction. This is a critical rate-limiting step in the pathway and is subject to feedback regulation. S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2, with Hmg1 being the more stable and key regulatory enzyme.[1][2] The overexpression of a truncated version of Hmg1 (tHmg1), which lacks the regulatory N-terminal domain, is a common strategy to increase squalene production by bypassing feedback inhibition.[1][2][3]

Stage 2: Synthesis of Isoprenoid Precursors

Mevalonate is then converted into the fundamental C5 building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Mevalonate Kinase (Erg12): Mevalonate is phosphorylated to mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (Erg8): A second phosphorylation step yields mevalonate-5-pyrophosphate.

-

Mevalonate Diphosphate Decarboxylase (Mvd1/Erg19): Mevalonate-5-pyrophosphate is decarboxylated to form isopentenyl pyrophosphate (IPP).

-

IPP Isomerase (Idi1): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

Stage 3: Condensation to Squalene

The final stage involves the sequential head-to-tail condensation of the C5 units to form the C30 squalene molecule.

-

Farnesyl Pyrophosphate Synthetase (Erg20): One molecule of DMAPP is condensed with two molecules of IPP in two successive reactions to form the C15 intermediate, farnesyl pyrophosphate (FPP).

-

Squalene Synthase (Erg9): Two molecules of FPP are joined in a head-to-head condensation, which is then reduced by NADPH to yield squalene. This is the first committed step towards sterol biosynthesis.

The squalene produced is then further metabolized to ergosterol via the action of squalene epoxidase (Erg1). Inhibition or downregulation of Erg1 is another common metabolic engineering strategy to enhance the accumulation of squalene.

Below is a diagram illustrating the squalene biosynthesis pathway in Saccharomyces cerevisiae.

Figure 1: The squalene biosynthesis pathway in Saccharomyces cerevisiae.

Quantitative Data on the Squalene Biosynthesis Pathway

This section summarizes key quantitative data related to the enzymes and metabolites of the squalene biosynthesis pathway in S. cerevisiae. It is important to note that kinetic parameters can vary depending on the specific experimental conditions.

Enzyme Commission (EC) Numbers

| Enzyme Name | Gene Name(s) | EC Number |

| Acetoacetyl-CoA thiolase | ERG10 | 2.3.1.9 |

| HMG-CoA synthase | ERG13 | 2.3.3.10 |

| HMG-CoA reductase | HMG1, HMG2 | 1.1.1.34 |

| Mevalonate kinase | ERG12 | 2.7.1.36 |

| Phosphomevalonate kinase | ERG8 | 2.7.4.2 |

| Mevalonate diphosphate decarboxylase | MVD1 (ERG19) | 4.1.1.33 |

| Isopentenyl-diphosphate delta-isomerase | IDI1 | 5.3.3.2 |

| Farnesyl-diphosphate farnesyltransferase | ERG20 | 2.5.1.10 |

| Squalene synthase | ERG9 | 2.5.1.21 |

| Squalene monooxygenase | ERG1 | 1.14.99.7 |

Enzyme Kinetic Parameters

The following table presents available kinetic parameters for key enzymes in the pathway. Data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.

| Enzyme | Gene | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Phosphomevalonate Kinase | ERG8 | ATP | 98.3 (at 30°C) | 4.51 (at 30°C) | - | |

| Mevalonate-5-phosphate | 885 (at 30°C) | |||||

| Mevalonate Kinase | ERG12 | Mevalonate | 130 | - | - | |

| Farnesyl Pyrophosphate Synthase | ERG20 | - | - | - | - | Mutations in ERG20 can alter product specificity and affect FPP availability. |

| Squalene Synthase | ERG9 | Farnesyl pyrophosphate | - | - | - | Activity requires Mg²⁺ or Mn²⁺. |

Squalene Production in Engineered Saccharomyces cerevisiae Strains

Metabolic engineering strategies have significantly increased squalene titers in S. cerevisiae. The following table summarizes squalene production in various engineered strains.

| Strain Background | Genetic Modification(s) | Cultivation Condition | Squalene Titer (mg/L) | Squalene Content (mg/g DCW) | Reference(s) |

| SK2 (slower glucose assimilating) | Overexpression of tHMG1 | Shake flask | ~30-fold increase vs. control | - | |

| Y2805 | Overexpression of ispA and tHMG1 | Shake flask | 400 ± 45 | - | |

| Y2805 | Overexpression of ispA and tHMG1 + terbinafine | Shake flask | 756 ± 36 | - | |

| Y2805 | Overexpression of ispA and tHMG1 | 5-L fed-batch | 1026 ± 37 | - | |

| Y2805 | Overexpression of ispA and tHMG1 + terbinafine | 5-L fed-batch | 2011 ± 75 | - | |

| C800 | Promoter replacement of ERG1 with P_HXT1_, multi-copy integration of tHMG1 and IDI1 | Shake flask | 703.7 | - | |

| C800 | Above modifications + overexpression of ACL and β-oxidation pathway genes | 5-L bioreactor | 8200 | - | |

| - | Cytoplasmic and peroxisomal engineering | Yeast hybridization | 11000 | - | |

| - | Mitochondrial and cytoplasmic engineering | - | 21100 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the squalene biosynthesis pathway.

Yeast Strain Construction and Cultivation

3.1.1. Construction of Overexpression and Deletion Mutants

A common strategy for strain engineering involves the use of homologous recombination to integrate expression cassettes or delete target genes.

Figure 2: General workflow for yeast gene modification.

Protocol for Gene Deletion using a PCR-based Strategy:

-

Primer Design: Design primers with 40-50 bp of homology to the regions flanking the open reading frame (ORF) of the target gene (e.g., ERG9) and 20 bp of sequence homologous to a selectable marker cassette (e.g., KanMX).

-

PCR Amplification: Amplify the selectable marker cassette using the designed primers and a template plasmid carrying the marker.

-

Yeast Transformation: Transform competent S. cerevisiae cells with the purified PCR product using the lithium acetate/polyethylene glycol (PEG) method.

-

Selection: Plate the transformed cells on selective medium (e.g., YPD agar containing G418 for the KanMX marker).

-

Verification: Isolate genomic DNA from putative deletion mutants and confirm the correct integration of the marker and deletion of the target gene by PCR using primers flanking the target locus and internal to the marker.

3.1.2. Cultivation for Squalene Production

-

Inoculum Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of synthetic complete (SC) medium or YPD medium. Incubate at 30°C with shaking at 200-250 rpm overnight.

-

Main Culture: Dilute the overnight culture into a larger volume of fresh medium in a shake flask to an initial OD₆₀₀ of 0.1-0.5. For fed-batch fermentation, use a bioreactor with controlled pH, temperature, and dissolved oxygen levels, and feed a concentrated carbon source solution over time.

-

Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g., galactose for GAL promoters) at the appropriate cell density.

-

Harvesting: Harvest the cells by centrifugation at 4,000-8,000 x g for 5-10 minutes at 4°C when they reach the desired growth phase (e.g., late exponential or stationary phase). Wash the cell pellet with sterile water and store at -80°C until further analysis.

Squalene Extraction and Quantification

3.2.1. Saponification-based Squalene Extraction

This method involves the saponification of lipids to release squalene.

-

Cell Lysis and Saponification: Resuspend a known weight of yeast cell pellet (e.g., 100 mg) in a mixture of alcoholic KOH (e.g., 10% KOH in 75% ethanol or 60% KOH in methanol).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to facilitate cell lysis and saponification of lipids.

-

Extraction: After cooling to room temperature, add an equal volume of a non-polar solvent like n-hexane or petroleum ether and vortex vigorously for 1-2 minutes.

-

Phase Separation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

-

Collection: Carefully collect the upper organic phase containing the squalene. Repeat the extraction step on the lower aqueous phase to maximize recovery.

-

Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and ethanol) for HPLC analysis.

3.2.2. HPLC Quantification of Squalene

Figure 3: Workflow for HPLC quantification of squalene.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% acetonitrile or a mixture of acetonitrile and acetone.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at a wavelength of 195-220 nm.

-

Quantification: Prepare a standard curve using a certified squalene standard of known concentrations. Calculate the concentration of squalene in the samples by comparing their peak areas to the standard curve.

Enzyme Activity Assays

3.3.1. Preparation of Yeast Cell-Free Extract

-

Harvest yeast cells from a mid-log phase culture by centrifugation.

-

Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Resuspend the cell pellet in lysis buffer (e.g., phosphate buffer containing protease inhibitors).

-

Disrupt the cells by methods such as glass bead beating, sonication, or French press.

-

Centrifuge the lysate at high speed (e.g., 12,000 - 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

The resulting supernatant is the cell-free extract and can be used for enzyme assays. For membrane-bound enzymes, a microsomal fraction may need to be prepared by further ultracentrifugation.

3.3.2. Acetoacetyl-CoA Thiolase (Erg10) Activity Assay

This assay measures the thiolysis of acetoacetyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, CoA, and NADH.

-

Coupling Enzymes: Add coupling enzymes β-hydroxyacyl-CoA dehydrogenase and crotonase.

-

Initiation: Add the cell-free extract to the reaction mixture and pre-incubate. Initiate the reaction by adding acetoacetyl-CoA.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

3.3.3. HMG-CoA Reductase (Hmg1/2) Activity Assay

This assay measures the NADPH-dependent reduction of HMG-CoA to mevalonate.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), dithiothreitol (DTT), and NADPH.

-

Initiation: Add the cell-free extract (or microsomal fraction) and pre-incubate. Start the reaction by adding HMG-CoA.

-

Measurement: Monitor the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.

Gene Expression Analysis

3.4.1. RNA Extraction

-

Harvest yeast cells and quickly freeze them in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a hot acid phenol-chloroform method or a commercial RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.

3.4.2. Reverse Transcription Quantitative PCR (RT-qPCR)

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a fluorescently labeled probe, gene-specific primers for the target gene (e.g., ERG9) and a reference gene (e.g., ACT1), and the synthesized cDNA.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The squalene biosynthesis pathway in Saccharomyces cerevisiae is a well-characterized and highly regulated metabolic route. Its amenability to genetic and metabolic engineering has made this yeast a promising platform for the industrial production of squalene. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols. A thorough understanding of the enzymatic steps, their regulation, and the methods to analyze them is crucial for researchers aiming to further enhance squalene yields and for professionals in drug development targeting this essential fungal pathway. Future efforts will likely focus on systems biology approaches, combining metabolic modeling with high-throughput screening and advanced genetic engineering tools to further optimize S. cerevisiae as a robust and efficient cell factory for squalene production.

References

- 1. Frontiers | Enhancing Squalene Production in Saccharomyces cerevisiae by Metabolic Engineering and Random Mutagenesis [frontiersin.org]

- 2. Overexpression of a cytosolic hydroxymethylglutaryl-CoA reductase leads to squalene accumulation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalene Production using Saccharomyces cerevisiae | i-ACES [ugresearchjournals.illinois.edu]

The Evolutionary Tapestry of Squalene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Origins, Diversification, and Therapeutic Potential of a Fundamental Metabolic Pathway

The squalene biosynthetic pathway, a critical route for the production of sterols and other essential isoprenoids, represents a fascinating chronicle of molecular evolution. Its ancient origins and subsequent diversification across the domains of life have resulted in a rich tapestry of enzymatic strategies and regulatory mechanisms. This technical guide provides a comprehensive overview of the evolutionary significance of this pathway, tailored for researchers, scientists, and drug development professionals. We delve into the core enzymatic players, their kinetic properties, the intricate regulatory networks that govern their function, and the evolutionary events that have shaped their modern-day diversity. This document further serves as a practical resource by providing detailed experimental protocols for key assays and leveraging visualizations to illuminate complex biological processes.

The Core Pathway and Its Evolutionary Divergence

The biosynthesis of squalene, the precursor to all sterols, primarily proceeds through the mevalonate (MVA) pathway in eukaryotes and archaea, while most bacteria utilize the methylerythritol 4-phosphate (MEP) pathway to produce the isoprenoid building blocks. The final committed step to squalene synthesis, however, showcases remarkable evolutionary divergence.

In eukaryotes and a subset of bacteria, the enzyme squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase, catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction proceeds in two distinct steps: the formation of presqualene pyrophosphate (PSPP) and its subsequent reduction by NADPH to yield squalene.

Conversely, many bacteria employ an alternative, three-enzyme pathway involving the HpnC, HpnD, and HpnE proteins. HpnD first converts FPP to PSPP. HpnC then hydrates PSPP to form hydroxysqualene, which is finally reduced by HpnE to squalene[1]. Phylogenetic analyses suggest that the HpnCDE pathway is likely the more ancient of the two, with SQS having a bacterial origin and later being transferred to eukaryotes and archaea through horizontal gene transfer[2][3].

The subsequent cyclization of squalene, mediated by oxidosqualene cyclases (OSCs) , marks another critical evolutionary branch point. In animals and fungi, lanosterol synthase (LAS) cyclizes 2,3-oxidosqualene to lanosterol, the precursor to cholesterol and ergosterol. In plants, cycloartenol synthase (CAS) produces cycloartenol, the precursor to phytosterols. The evolution of these distinct OSCs from a common ancestor highlights the divergent selective pressures that have shaped sterol biosynthesis in different eukaryotic lineages[4][5]. Molecular clock analyses estimate that the divergence of bacterial and eukaryotic sterol biosynthesis genes occurred around 2.31 billion years ago, coinciding with the Great Oxidation Event.

Quantitative Analysis of Key Enzymes

The efficiency and substrate specificity of the core enzymes in the squalene biosynthetic pathway have been shaped by evolution. A comparative analysis of their kinetic parameters provides valuable insights into their functional diversification.

Squalene Synthase (SQS)

The kinetic properties of SQS have been characterized in a variety of organisms. The Michaelis constant (Km) for the substrate farnesyl pyrophosphate (FPP) and the turnover number (kcat) provide a measure of the enzyme's affinity and catalytic efficiency, respectively.

| Organism | Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | V_max (nmol/min/mg) | Reference |

| Trypanosoma cruzi | Recombinant (truncated) | FPP | 5.25 | 1.05 | 1428.56 | |

| Trypanosoma cruzi | Recombinant (truncated) | NADPH | 23.34 | 1.29 | 1853.24 | |

| Rat | Liver microsomes | FPP | 1 | - | 1.2 | |

| Rat | Recombinant (E. coli) | FPP | 1.8 | - | - | |

| Human | Recombinant (E. coli) | FPP | 2.3 | - | - | |

| Saccharomyces cerevisiae | Recombinant | FPP | 0.45 | 0.6 | - |

Table 1: Kinetic Parameters of Squalene Synthase from Various Organisms. This table summarizes the reported K_m and k_cat values for SQS, highlighting the variability in enzyme kinetics across different species.

Oxidosqualene Cyclase (OSC)

The kinetic parameters of OSCs are crucial for understanding the flux of squalene into different downstream pathways. While comprehensive data across all kingdoms is still being assembled, available studies provide a glimpse into the efficiency of these cyclases.

| Organism | Enzyme | Substrate | K_m (μM) | k_cat/K_m (M⁻¹min⁻¹) | Reference |

| Rat | Lanosterol Synthase | 2,3-Oxidosqualene | 15 | 200 | |

| Hog | Lanosterol Synthase | 2,3-Oxidosqualene | 15 | - |

Table 2: Kinetic Parameters of Oxidosqualene Cyclase. This table presents available kinetic data for OSCs, indicating the need for further research to build a more comprehensive comparative dataset.

Experimental Protocols

To facilitate further research in this field, this section provides detailed methodologies for key experiments cited in the study of the squalene biosynthetic pathway.

Radiometric Squalene Synthase Activity Assay

This protocol is adapted from a radiometric spot-wash assay for determining squalene synthase activity.

Materials:

-

[2-¹⁴C]Farnesyl pyrophosphate (¹⁴C-FPP)

-

Enzyme source (e.g., liver microsomes, purified recombinant SQS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT

-

NADPH solution (10 mM)

-

Stop solution: 1 M HCl in methanol

-

Scintillation cocktail

-

Silica gel thin-layer chromatography (TLC) plates

-

Developing solvent: Hexane/Ethyl acetate (9:1, v/v)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add the enzyme source and NADPH to a final concentration of 1 mM.

-

Initiate the reaction by adding ¹⁴C-FPP (final concentration typically 1-10 µM, with a specific activity of ~50 mCi/mmol).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of the stop solution.

-

Extract the lipids by adding 1.5 volumes of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper hexane phase to a new tube.

-

Spot the hexane extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Allow the plate to air dry.

-

Visualize the radioactive spots using a phosphorimager or by scraping the silica corresponding to the squalene band (identified using a squalene standard) into a scintillation vial.

-

Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of squalene produced based on the specific activity of the ¹⁴C-FPP.

GC-MS Analysis of Oxidosqualene Cyclase Products

This protocol outlines the general steps for the analysis of sterols produced by OSCs, such as lanosterol and cycloartenol, using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Yeast or plant tissue expressing the OSC of interest

-

Saponification solution: 1 M KOH in methanol

-

Hexane

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction and Saponification:

-

Harvest yeast cells or plant tissue and freeze-dry.

-

Grind the dried material to a fine powder.

-

Add the saponification solution and incubate at 80°C for 1 hour to hydrolyze esterified sterols.

-

After cooling, add water and extract the unsaponifiable lipids with hexane.

-

Collect the hexane phase and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and pyridine.

-

Incubate at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols into their trimethylsilyl (TMS) ethers.

-

Evaporate the excess reagent under nitrogen.

-

-

GC-MS Analysis:

-

Re-dissolve the derivatized sample in hexane.

-

Inject an aliquot into the GC-MS system.

-

Use a temperature program that allows for the separation of different sterols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C).

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and the mass spectra of the eluting peaks are recorded.

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards (e.g., lanosterol, cycloartenol).

-

Visualization of Pathways and Relationships

To provide a clearer understanding of the complex interactions and evolutionary history of the squalene biosynthetic pathway, we have generated diagrams using the Graphviz DOT language.

Transcriptional Regulation of the Mevalonate Pathway

The expression of genes in the mevalonate pathway, which provides the precursors for squalene synthesis, is tightly regulated, primarily by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.

Caption: SREBP-mediated transcriptional control of the mevalonate pathway.

Evolutionary Workflow of Squalene Biosynthesis

This diagram illustrates the major evolutionary events that have shaped the diversity of the squalene biosynthetic pathway.

References

- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 2. Origin and diversification of polycyclic triterpene and carotenoid metabolisms in the tree of life - Dialnet [dialnet.unirioja.es]

- 3. idus.us.es [idus.us.es]

- 4. mdpi.com [mdpi.com]

- 5. Plant lanosterol synthase: divergence of the sterol and triterpene biosynthetic pathways in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Natural Protector: An In-depth Technical Guide to the Early Investigations of Squalene's Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational, pre-21st century research that first illuminated the antioxidant capabilities of squalene. As a naturally occurring triterpene and a key intermediate in cholesterol biosynthesis, squalene's role as a potent scavenger of reactive oxygen species (ROS) garnered significant scientific interest in the closing decades of the last millennium. This document provides a detailed overview of the core findings from these pioneering studies, with a focus on quantitative data, experimental methodologies, and the initial understanding of its protective mechanisms.

Core Findings from Early Research

Early investigations into the antioxidant properties of squalene primarily focused on its exceptional ability to quench singlet oxygen (¹O₂) and inhibit lipid peroxidation, particularly in the context of skin protection against UV radiation. These studies laid the groundwork for our current understanding of squalene as a significant lipophilic antioxidant.

Quantitative Antioxidant Activity

The antioxidant efficacy of squalene was quantified in several key pre-2000 studies using various methodologies. The following tables summarize the pivotal quantitative data from this era, offering a comparative look at its potency in different experimental systems.

Table 1: Singlet Oxygen Quenching Rate Constants

| Compound | Rate Constant (kQ) (M⁻¹s⁻¹) | Solvent | Reference |

| Squalene | 4.42 x 10⁵ | n-Butanol | Kohno et al., 1995[1][2] |

| Methyl Stearate | 1.84 x 10⁻⁵ | n-Butanol | Kohno et al., 1995[2] |

| Methyl Oleate | 6.19 x 10⁵ | n-Butanol | Kohno et al., 1995[2] |

| 3,5-di-t-butyl-4-hydroxytoluene (BHT) | Similar to Squalene | n-Butanol | Kohno et al., 1995[1] |

Table 2: Inhibition of Lipid Peroxidation and Radical Scavenging

| Assay | Endpoint | Result | Concentration/Conditions | Reference |

| Lipid Peroxidation of Liposomes | IC₅₀ | 0.023 mg/mL | Not specified | Conforti et al. (as cited in Amarowicz, 2009) |

| Superoxide Anion (O₂⁻) Generation | Significant reduction in O₂⁻ | 100 µg/mL | In cultured keratinocytes and peritoneal exudate leukocytes | Aioi et al., 1995 |

| DPPH Radical Scavenging | No radical scavenging activity observed | Not applicable | In 2-propanol | Psomiadou and Tsimidou, 1999 |

| Olive Oil Stability (Peroxide Value) | Moderate, concentration-dependent antioxidant activity | Storage at 40°C and 62°C in the dark | Psomiadou and Tsimidou, 1999 |

Key Experimental Protocols

The following sections detail the methodologies employed in the seminal early studies that quantified the antioxidant properties of squalene.

Singlet Oxygen Quenching Kinetics (Kohno et al., 1995)

This study was instrumental in establishing the high efficiency of squalene as a singlet oxygen quencher.

Objective: To determine the second-order rate constant (kQ) of singlet oxygen quenching by squalene and compare it with other lipids found on the human skin surface.

Methodology:

-

Generation of Singlet Oxygen: While the specific method for singlet oxygen generation is not detailed in the available abstract, a common method in such kinetic studies is the use of a photosensitizer (e.g., Rose Bengal or Methylene Blue) irradiated with light of a specific wavelength in the presence of oxygen.

-

Reaction Medium: The experiments were conducted in n-butanol at 35°C.

-

Measurement: The quenching of singlet oxygen was monitored using a spectrophotometer. The decay of a probe molecule that reacts with singlet oxygen would be measured in the presence and absence of squalene to determine the quenching rate.

-

Data Analysis: The pseudo-first-order rate constant for the reaction was determined by following the decrease in absorbance of the probe. This was then used to calculate the second-order rate constant (kQ) for squalene.

Experimental workflow for determining the singlet oxygen quenching rate constant of squalene.

Inhibition of Lipid Peroxidation in a Liposome Model

This method, referenced as being used by Conforti et al., provides a measure of the ability of squalene to protect a lipid bilayer from peroxidation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of squalene against lipid peroxidation in a liposomal system.

Methodology:

-

Liposome Preparation: Liposomes, artificial vesicles composed of a lipid bilayer, are prepared, often using phospholipids like phosphatidylcholine, to mimic a cell membrane.

-

Induction of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a ferrous iron/ascorbate system.

-

Incubation: The liposome suspension is incubated with the pro-oxidant in the presence of varying concentrations of squalene.

-

Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of byproducts, most commonly malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). This typically involves reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink-colored product at a specific wavelength (around 532 nm).

-

Data Analysis: The percentage inhibition of lipid peroxidation is calculated for each squalene concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the peroxidation) is determined.

Workflow for the inhibition of lipid peroxidation in a liposome model by squalene.

Superoxide Anion Scavenging (Aioi et al., 1995)

This study demonstrated the ability of squalene to mitigate the effects of a specific reactive oxygen species, the superoxide anion.

Objective: To evaluate the effect of squalene on superoxide anion (O₂⁻) generation by skin cells.

Methodology:

-

Cell Culture: Keratinocytes and peritoneal exudate leukocytes were cultured.

-

Induction of Superoxide Generation: The cells were treated with a skin irritant, lauroylsarcosine (LS), which was shown to induce the production of superoxide anions.

-

Treatment with Squalene: Squalene was added to the cell cultures along with the irritant.

-

Measurement of Superoxide Anion: The amount of superoxide anion generated was measured. While the specific detection method is not detailed in the available abstract, common methods include the reduction of cytochrome c or the use of specific fluorescent probes that react with superoxide.

-

Data Analysis: The reduction in superoxide anion levels in the presence of squalene compared to the control (irritant alone) was quantified.

Early Understanding of Squalene's Antioxidant Mechanism

The pioneering research of the late 20th century established that squalene's antioxidant activity is intrinsically linked to its unique molecular structure, which features six non-conjugated double bonds.

The primary mechanism identified was the quenching of singlet oxygen . Squalene's high reactivity towards singlet oxygen allows it to deactivate this highly energetic and damaging form of oxygen, preventing it from initiating lipid peroxidation. The study by Kohno et al. (1995) suggested that the electron-donating properties of the methyl groups in squalene's structure are crucial for this high quenching efficiency.

Furthermore, these early studies indicated that squalene is relatively stable against attack by peroxide radicals, suggesting that it is unlikely to propagate the chain reaction of lipid peroxidation. Instead, it acts as a primary target for oxidative stress, particularly on the skin's surface, thereby protecting other more vulnerable lipids from damage.

Conceptual diagram of squalene's protective mechanism against singlet oxygen-induced lipid peroxidation.

References

Squalene in Olive Oil: A Technical Guide to Concentration, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of squalene concentration across various olive oil varieties, detailed analytical methodologies for its quantification, and an exploration of its biosynthetic pathway. Squalene, a triterpene and a key intermediate in the biosynthesis of sterols, is a compound of significant interest due to its antioxidant, emollient, and potential chemopreventive properties. Virgin olive oil stands out as one of the richest dietary sources of this bioactive molecule.[1][2]

Quantitative Analysis of Squalene in Olive Oil Varieties

The concentration of squalene in olive oil is highly variable, influenced by genetic factors (olive cultivar), the degree of fruit ripeness, agro-climatic conditions, and the oil extraction and refining processes.[1][3][4] Virgin olive oil contains significantly higher levels of squalene compared to other vegetable oils. The refining process, particularly deodorization, can lead to a substantial reduction in squalene content.

Below is a summary of squalene concentrations found in various olive oil cultivars as reported in the scientific literature.

| Olive Cultivar | Squalene Concentration (mg/100g) | Country/Region of Origin (if specified) | Reference |

| Nocellara del Belice | High Content | Italy | |

| Drobnica | High Content | Not Specified | |

| Souri | High Content | Not Specified | |

| Oblica | High Content | Not Specified | |

| Dokkar | 127 (1.27 mg/g) | Not Specified | |

| Morrut | 1183 (11.83 mg/g) | Not Specified | |

| Picual | High Content | Spain | |

| Arbequina | Moderate Content | Spain | |

| Moraiolo | 400-700 (4-7 g/kg) | Not Specified | |

| Leccino | 400-700 (4-7 g/kg) | Not Specified | |

| Peranzana | 400-700 (4-7 g/kg) | Not Specified | |

| Cima di Bitonto | Not Specified | Not Specified | |

| Various Cultivars | 110 - 839 | World Olive Germplasm Collection, Cordoba | |

| Extra Virgin Olive Oil | 424 ± 21 | Not Specified | |

| Refined Virgin Olive Oil | 340 ± 31 | Not Specified | |

| Organic EVOO (Various) | 110 - 839 | Turkey, Tunisia, Spain, Portugal, Greece, USA, Slovenia, Albania, Israel, Italy | |

| Corsican Olive Oils | 350 - 830 | Corsica |

Experimental Protocols for Squalene Quantification

Accurate quantification of squalene in olive oil is crucial for quality control and research purposes. Several analytical methods have been developed and validated. The choice of method often depends on the available instrumentation, desired sensitivity, and sample throughput.

Sample Preparation: Fractional Crystallization

This method is a rapid and low-cost technique for the preliminary separation of squalene from the bulk triglycerides in olive oil.

-

Procedure:

-

Dissolve a known weight of olive oil (e.g., 0.125 g) in a methanol/acetone mixture (7:3, v/v).

-

Vortex the mixture for 2 minutes.

-

Incubate the solution at -20°C to -22°C for several hours (e.g., 24 hours) to allow for the precipitation of triglycerides.

-

Separate the liquid fraction, which contains the squalene, from the solidified triglycerides by centrifugation or filtration.

-

Evaporate the solvent from the liquid fraction under reduced pressure.

-

Reconstitute the residue in a suitable solvent (e.g., n-heptane or the mobile phase for HPLC analysis) for subsequent chromatographic analysis.

-

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an effective technique for isolating squalene and removing interfering compounds.

-

Procedure:

-

Dissolve the olive oil sample in hexane.

-

Use a silica cartridge for the solid-phase extraction.

-